molecular formula C8H10F2N2O2 B8382142 3-(Aminomethyl)-4-(difluoromethoxy)-6-methyl-1,2-dihydropyridin-2-one

3-(Aminomethyl)-4-(difluoromethoxy)-6-methyl-1,2-dihydropyridin-2-one

Cat. No.: B8382142
M. Wt: 204.17 g/mol
InChI Key: CBQXQBGIXJJIOB-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-4-(difluoromethoxy)-6-methyl-1,2-dihydropyridin-2-one is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound features a pyridinone core substituted with an aminomethyl group, a difluoromethoxy group, and a methyl group, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-4-(difluoromethoxy)-6-methyl-1,2-dihydropyridin-2-one typically involves multi-step organic reactions. One common approach is to start with a pyridinone precursor, followed by the introduction of the aminomethyl group through nucleophilic substitution reactions. The difluoromethoxy group can be introduced using difluoromethylation reagents under controlled conditions. The final step often involves methylation to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting cost-effective reagents, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-4-(difluoromethoxy)-6-methyl-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the aminomethyl group to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridinone oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

3-(Aminomethyl)-4-(difluoromethoxy)-6-methyl-1,2-dihydropyridin-2-one has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme interactions and cellular pathways.

    Industry: The compound can be utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-4-(difluoromethoxy)-6-methyl-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the difluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(aminomethyl)-4-methoxypyridin-2(1H)-one: Similar structure but lacks the difluoromethoxy group.

    4-(difluoromethoxy)-6-methylpyridin-2(1H)-one: Similar structure but lacks the aminomethyl group.

    3-(aminomethyl)-6-methylpyridin-2(1H)-one: Similar structure but lacks the difluoromethoxy group.

Uniqueness

The presence of both the aminomethyl and difluoromethoxy groups in 3-(Aminomethyl)-4-(difluoromethoxy)-6-methyl-1,2-dihydropyridin-2-one makes it unique. These functional groups contribute to its distinct chemical properties, such as increased lipophilicity, metabolic stability, and potential for forming specific interactions with biological targets.

This compound’s unique combination of functional groups and its versatile reactivity make it a valuable molecule for various scientific and industrial applications.

Properties

Molecular Formula

C8H10F2N2O2

Molecular Weight

204.17 g/mol

IUPAC Name

3-(aminomethyl)-4-(difluoromethoxy)-6-methyl-1H-pyridin-2-one

InChI

InChI=1S/C8H10F2N2O2/c1-4-2-6(14-8(9)10)5(3-11)7(13)12-4/h2,8H,3,11H2,1H3,(H,12,13)

InChI Key

CBQXQBGIXJJIOB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=O)N1)CN)OC(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of tert-butyl((4-(difluoromethoxy)-2-methoxy-6-methylpyridin-3-yl)methyl)carbamate (830 mg, 2.61 mmol) in HCl (10 mL) was stirred at 100° C. for 1.5 hours under N2. The mixture was concentrated to afford 3-(aminomethyl)-4-(difluoromethoxy)-6-methylpyridin-2(1H)-one (430 mg, yellow solid, 80.8% yield). LCMS (M+H+) m/z: calcd 204.07. found 205.0. 1H NMR (400 MHz, DMSO): δ 7.621-7.258 (t, 1H), 6.26 (s, 1H), 3.837-3.822 (d, J=6.0 Hz,2H)
Name
tert-butyl((4-(difluoromethoxy)-2-methoxy-6-methylpyridin-3-yl)methyl)carbamate
Quantity
830 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

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